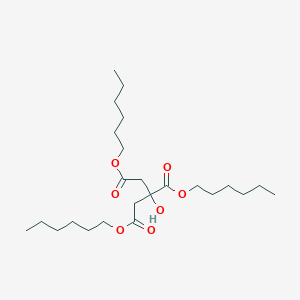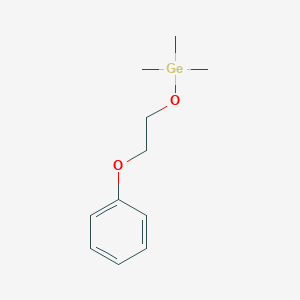
Germane, trimethyl(2-phenoxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, trimethyl(2-phenoxyethoxy)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a colorless liquid that is soluble in organic solvents and has a molecular formula of C12H19O3Ge.
Wirkmechanismus
The mechanism of action of Germane, trimethyl(2-phenoxyethoxy)- is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function. Additionally, Germane, trimethyl(2-phenoxyethoxy)- has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Germane, trimethyl(2-phenoxyethoxy)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. Furthermore, Germane, trimethyl(2-phenoxyethoxy)- has been shown to have potential anti-cancer properties, although further research is needed to fully understand its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Germane, trimethyl(2-phenoxyethoxy)- is its relative ease of synthesis. Additionally, this compound is relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of Germane, trimethyl(2-phenoxyethoxy)- is its potential toxicity. Researchers must take appropriate safety precautions when working with this compound to avoid exposure and potential health risks.
Zukünftige Richtungen
There are many potential future directions for research on Germane, trimethyl(2-phenoxyethoxy)-. One area of interest is its potential applications in the field of materials science. Researchers are exploring the use of this compound as a precursor for the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of Germane, trimethyl(2-phenoxyethoxy)-, particularly in the context of its potential therapeutic effects. Furthermore, researchers are exploring the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Overall, the potential applications of Germane, trimethyl(2-phenoxyethoxy)- are vast, and further research is needed to fully understand its properties and potential.
Conclusion:
In conclusion, Germane, trimethyl(2-phenoxyethoxy)- is a unique chemical compound that has gained significant attention in the field of scientific research. Its ease of synthesis and potential applications in various fields make it an attractive compound for researchers. Although further research is needed to fully understand its properties and potential, Germane, trimethyl(2-phenoxyethoxy)- has the potential to have a significant impact on many areas of science.
Synthesemethoden
The synthesis of Germane, trimethyl(2-phenoxyethoxy)- involves the reaction between germanium tetrachloride and 2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces Germane, trimethyl(2-phenoxyethoxy)- in good yields. This method is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Germane, trimethyl(2-phenoxyethoxy)- has been extensively studied for its potential applications in various fields of science. It has been used as a precursor for the synthesis of other germanium-containing compounds that have potential applications in the field of materials science. Additionally, Germane, trimethyl(2-phenoxyethoxy)- has been used as a reagent in organic synthesis to introduce germanium into organic molecules. Furthermore, this compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties.
Eigenschaften
CAS-Nummer |
16654-61-8 |
|---|---|
Produktname |
Germane, trimethyl(2-phenoxyethoxy)- |
Molekularformel |
C11H18GeO2 |
Molekulargewicht |
254.9 g/mol |
IUPAC-Name |
trimethyl(2-phenoxyethoxy)germane |
InChI |
InChI=1S/C11H18GeO2/c1-12(2,3)14-10-9-13-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI-Schlüssel |
MYNPOAXBEGNDHF-UHFFFAOYSA-N |
SMILES |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
Kanonische SMILES |
C[Ge](C)(C)OCCOC1=CC=CC=C1 |
Synonyme |
(2-Phenoxyethoxy)trimethylgermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



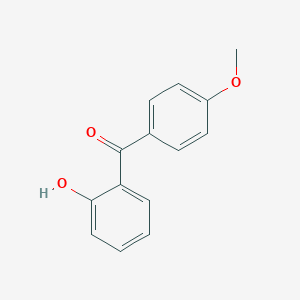
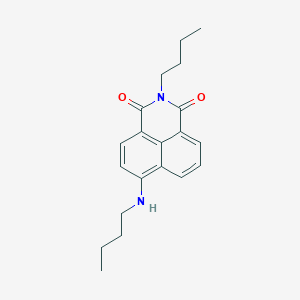
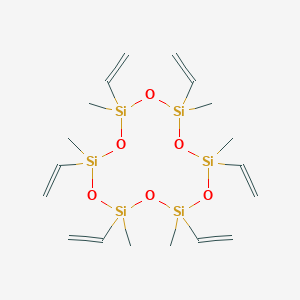
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
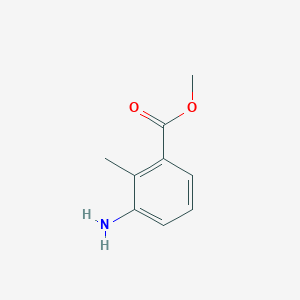
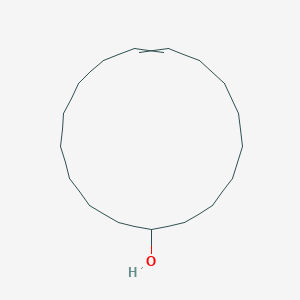
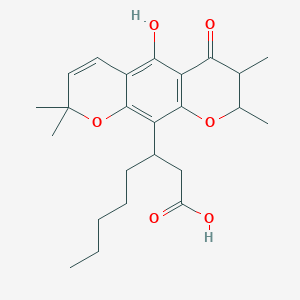
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
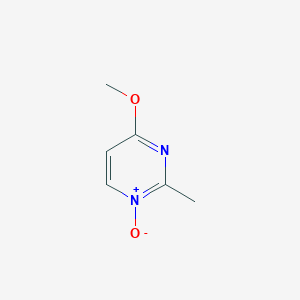
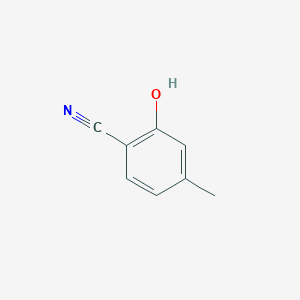
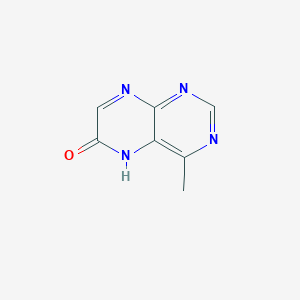
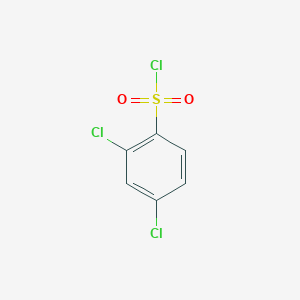
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
